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molecular formula C7H6O4 B1348259 2,4,5-Trihydroxybenzaldehyde CAS No. 35094-87-2

2,4,5-Trihydroxybenzaldehyde

Cat. No. B1348259
M. Wt: 154.12 g/mol
InChI Key: WNCNWLVQSHZVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642788B2

Procedure details

4,5-dihydroxy-salicylaldehyde (213.0 mg, 1.39 mmol) and Meldrum's acid (200 mg, 1.39 mmol) were combined in H2O (2 mL). The solution was stirred at 75° C. for 2 h. After cooling to room temperature, the precipitate was filtered and dried at suction to give 271.0 mg of 6,7-dihydroxy-3-carboxy-coumarin in an 88% yield.
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:8][C:9]=1[OH:10])[CH:6]=O.CC1(C)O[C:18](=[O:19])[CH2:17][C:15](=[O:16])[O:14]1>O>[OH:10][C:9]1[CH:8]=[C:5]2[C:4](=[CH:3][C:2]=1[OH:1])[O:11][C:18](=[O:19])[C:17]([C:15]([OH:16])=[O:14])=[CH:6]2

Inputs

Step One
Name
Quantity
213 mg
Type
reactant
Smiles
OC=1C=C(C(C=O)=CC1O)O
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 75° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried at suction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=C2C=C(C(OC2=CC1O)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 271 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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